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molecular formula C11H8ClNO2 B093246 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS No. 16883-16-2

5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Cat. No. B093246
M. Wt: 221.64 g/mol
InChI Key: HXEVQMXCHCDPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169798B2

Procedure details

5-Methyl-3-phenyl-isoxazole-4-carboxylic acid (0.54 g, 2.56 mmol) was treated with SOCl2 (2 mL) at 70° C. for 1 hr. Concentration in vacuum gave a yellow oil which was used without purification.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([OH:15])=O.O=S(Cl)[Cl:18]>>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([Cl:18])=[O:15]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuum
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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